1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid
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Overview
Description
1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid is a compound that features a bromopyridine moiety attached to a cyclohexane ring via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with cyclohexylamine under appropriate conditions to form the desired amide bond. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The bromopyridine moiety can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of 1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid.
N-(Pyridin-2-yl)amides: Compounds with similar amide linkages but different substitution patterns on the pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a similar bromopyridine moiety but different core structures.
Uniqueness
This compound is unique due to its specific combination of a bromopyridine moiety and a cyclohexane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H15BrN2O3 |
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Molecular Weight |
327.17 g/mol |
IUPAC Name |
1-[(5-bromopyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrN2O3/c14-10-6-9(7-15-8-10)11(17)16-13(12(18)19)4-2-1-3-5-13/h6-8H,1-5H2,(H,16,17)(H,18,19) |
InChI Key |
HIQQDEDGCUKNMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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